Ethyl 2-[(diisobutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate
Description
Ethyl 2-[(diisobutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate is a fluorinated organophosphorus compound characterized by a trifluoropropanoate ester backbone substituted with a diisobutoxyphosphoryloxy group at the C2 position. This structure combines the electron-withdrawing effects of fluorine atoms with the steric bulk of isobutoxy groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
ethyl 2-[bis(2-methylpropoxy)phosphoryloxy]-3,3,3-trifluoropropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24F3O6P/c1-6-19-12(17)11(13(14,15)16)22-23(18,20-7-9(2)3)21-8-10(4)5/h9-11H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGDQHPTIONWKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)OP(=O)(OCC(C)C)OCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24F3O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(diisobutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate typically involves the reaction of ethyl 3,3,3-trifluoropropanoate with diisobutyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the phosphoryl ester bond. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may include advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(diisobutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted fluorinated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-[(diisobutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Ethyl 2-[(diisobutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The phosphoryl group can participate in phosphorylation reactions, modulating the activity of target proteins and enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Alkoxy Substituents
The compound’s key structural feature—the phosphoryloxy group with alkoxy substituents—varies among analogs, influencing physicochemical properties and reactivity. Below is a comparative analysis:
Key Observations:
- Lipophilicity : The diethoxy analog (XLogP3 = 1.7) exhibits moderate lipophilicity, suitable for crossing biological membranes in drug delivery . The diisobutoxy variant likely has higher lipophilicity due to increased alkyl chain length, though experimental data are lacking.
- Synthetic Utility : Diethoxy and diisopentyloxy derivatives are used in Michael addition reactions to generate trifluoroalanine derivatives, which are precursors to protease inhibitors and kinase modulators .
- Thermal Stability : Longer alkoxy chains (e.g., isopentyl) may enhance thermal stability, making these compounds suitable for high-temperature industrial processes .
Trifluoropropanoate Esters with Alternative Substituents
Compounds sharing the trifluoropropanoate core but differing in substituents demonstrate divergent reactivities:
Key Differences:
- Reactivity: The phosphoryloxy group in the target compound enables nucleophilic displacement at phosphorus, whereas bromine in Ethyl 3-bromo-2,2-difluoropropanoate facilitates cross-coupling reactions .
- Bioactivity : Fluorophenyl-substituted analogs (e.g., ) show antimicrobial activity, while the phosphoryloxy derivatives are more relevant to enzyme inhibition .
Role in Fluorinated Drug Development
Fluorine’s electronegativity and small atomic radius enhance binding affinity to biological targets . Ethyl 2-[(diisobutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate and its analogs are precursors to trifluoroalanine derivatives, which mimic natural amino acids in drug candidates targeting proteases and kinases . For example, methyl 2-((diphenylphosphoryl)methyl)-3,3,3-trifluoropropanoate (a related compound) demonstrated utility in synthesizing kinase inhibitors with IC₅₀ values < 100 nM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
